(2-Cyclopropylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylethyl)thiourea, also known as CPEU, is a chemical compound used in scientific experiments. It is a thiourea derivative with a molecular formula of C6H10N2S and a molecular weight of 146.22 g/mol. The IUPAC name for this compound is N-(2-cyclopropylethyl)thiourea .
Molecular Structure Analysis
The InChI code for (2-Cyclopropylethyl)thiourea is 1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) . The molecular weight of this compound is 144.24 .Physical And Chemical Properties Analysis
(2-Cyclopropylethyl)thiourea is a powder that is stored at room temperature .Scientific Research Applications
Cycloaddition Reactions and Synthesis of Dihydrothiophenes
A study demonstrated the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes with up to 92% yield. This process illustrates the use of thiourea as a cheap and odorless reagent to serve multiple roles, including as an amino source and a decarbalkoxylation agent, showcasing its application in the synthesis of optically active compounds from enantiomerically pure cyclopropanes through a sequential [3+2] cycloaddition/deamination/decarboxylation process (Xie et al., 2019).
Bioactivity of Thiourea Derivatives
Research on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds revealed significant bioactivity, including herbicidal and fungicidal properties. The synthesis of these compounds from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid led to the identification of several new thioureas with excellent biological activities, highlighting the potential of thiourea derivatives in developing new agrochemicals (Tian et al., 2009).
Catalysis and Enantioselective Reactions
The catalytic properties of cyclopropenium and thiourea derivatives have been explored in various enantioselective and diastereoselective reactions. For instance, cyclopropenimine catalyzed Mannich reactions with high levels of enantio- and diastereocontrol, showcasing the superior reactivity of thiourea derivatives in comparison to traditional catalysts (Bandar & Lambert, 2013). Similarly, bifunctional thioureas have been synthesized and shown to be highly efficient in asymmetric Michael reactions, offering new synthetic routes to compounds with high enantioselectivity (Okino et al., 2005).
Anion Binding and Sensing Applications
Thiourea derivatives have also been studied for their anion-binding abilities, with applications ranging from anion-selective complexation to the development of anion carriers for medical research, such as treatments for cystic fibrosis. The synthesis of cyclic thiourea derivatives has demonstrated selective binding to dihydrogenphosphate anions, showcasing the potential of thiourea compounds in anion recognition and sensor technologies (Sasaki et al., 2000).
Advanced Materials and Metal-Organic Frameworks
In the context of materials science, thiourea has been utilized in the formation of metallogels, such as a redox-switchable copper(I) metallogel that exhibits selective and naked-eye sensing of picric acid. This application underscores the role of thiourea in the development of responsive materials with potential uses in environmental monitoring and safety (Sarkar et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropylethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylethyl)thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.